Naltriben mesylate

Description

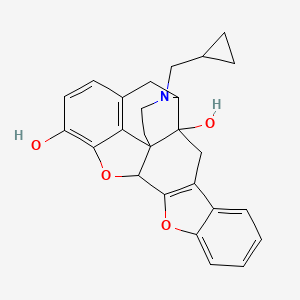

Structure

3D Structure

Properties

IUPAC Name |

22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVWWEYETMPAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naltriben Mesylate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben mesylate is a highly selective δ-opioid receptor antagonist, with a notable preference for the δ₂ subtype. Its unique pharmacological profile, which also includes activity as a TRPM7 channel activator and, at higher concentrations, a κ-opioid receptor agonist, has established it as a valuable tool in pharmacological research. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative pharmacological data, and visualization of its associated signaling pathways.

Discovery and Pharmacological Profile

Naltriben was developed as part of the ongoing effort to create highly selective ligands for opioid receptor subtypes. It is a derivative of the general opioid antagonist naltrexone and is structurally related to naltrindole, another well-known δ-opioid antagonist. The introduction of a benzofuran moiety to the naltrexone structure was a key step in conferring its high affinity and selectivity for the δ-opioid receptor.[1]

Naltriben is particularly distinguished by its selectivity for the δ₂-opioid receptor subtype over the δ₁ subtype.[2] This property makes it an invaluable pharmacological tool for differentiating the physiological and pathological roles of these two receptor subtypes. Studies have demonstrated that naltriben can selectively antagonize the effects of δ₂ receptor agonists.[3][4]

Interestingly, further research has revealed that naltriben also functions as a positive gating modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in a variety of cellular processes. Additionally, at higher doses, naltriben exhibits κ-opioid receptor agonist activity.[2]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of naltriben for various opioid receptors and its effective concentration (EC₅₀) for TRPM7 channel activation.

| Receptor/Channel | Binding Affinity (Ki) / EC₅₀ | Species | Notes |

| μ-Opioid Receptor | 19.79 ± 1.12 nM | Rat (cortex membranes) | Antagonist activity |

| δ-Opioid Receptor | High Affinity & Selectivity | - | Selective for δ₂ subtype |

| κ-Opioid Receptor | 82.75 ± 6.32 nM | Rat (cortex membranes) | Agonist activity at high concentrations |

| TRPM7 Channel | ~20 µM (EC₅₀) | - | Positive gating modulator |

Synthesis of this compound

The synthesis of naltriben is typically achieved through a Fischer indolization reaction starting from naltrexone. The following is a representative protocol.

Experimental Protocol: Synthesis of Naltriben

Materials:

-

Naltrexone

-

Phenylhydrazine

-

Polyphosphoric acid (PPA)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A mixture of naltrexone and an excess of phenylhydrazine in polyphosphoric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: The mixture is heated with stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: The aqueous mixture is extracted several times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield naltriben as a solid.

Experimental Protocol: Formation of this compound

Materials:

-

Naltriben

-

Methanesulfonic acid

-

Anhydrous diethyl ether

-

Anhydrous methanol

Procedure:

-

Dissolution: Naltriben is dissolved in a minimal amount of anhydrous methanol.

-

Acid Addition: To this solution, one equivalent of methanesulfonic acid, dissolved in anhydrous diethyl ether, is added dropwise with stirring.

-

Precipitation: The mesylate salt will precipitate out of the solution. The mixture may be cooled in an ice bath to facilitate complete precipitation.

-

Isolation and Drying: The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Key Experimental Methodologies

Radioligand Binding Assay for Opioid Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

-

Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ)

-

Unlabeled naltriben

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled naltriben in the binding buffer. A set of tubes containing only the radioligand and membranes serves as the total binding control, and another set with an excess of a non-specific ligand determines non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of naltriben that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Naltriben as a δ-Opioid Receptor Antagonist

As a δ-opioid receptor antagonist, naltriben blocks the canonical G-protein coupled receptor signaling pathway initiated by endogenous or exogenous δ-opioid agonists. This prevents the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP), and blocks the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.

Caption: Naltriben antagonism at the δ-opioid receptor.

Naltriben as a TRPM7 Channel Activator

Naltriben directly activates the TRPM7 channel, leading to an influx of cations, primarily Ca²⁺ and Mg²⁺. This influx can trigger various downstream signaling cascades, including the MAPK/ERK pathway, which is implicated in cell migration and invasion, particularly in the context of glioblastoma.

Caption: Naltriben activation of the TRPM7 channel and downstream signaling.

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound involves a series of well-defined steps, from the initial chemical synthesis to the final pharmacological evaluation.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naltriben - Wikipedia [en.wikipedia.org]

- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The delta 2-opioid receptor antagonist naltriben selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its Primary Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben mesylate is a well-characterized pharmacological tool with high affinity and selectivity for the δ-opioid receptor (DOR) , specifically demonstrating antagonist properties at the δ₂ subtype. Emerging research has also identified the Transient Receptor Potential Melastatin 7 (TRPM7) channel as a primary target, where this compound acts as an activator. This dual activity makes it a unique compound for investigating the distinct and overlapping roles of these two important signaling proteins in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound's primary targets, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Primary Target I: δ-Opioid Receptor (Antagonist)

Naltriben is a potent and selective antagonist of the delta-opioid receptor, with a preference for the δ₂ subtype.[1][2] This selectivity has made it an invaluable tool for differentiating the pharmacological effects mediated by δ₁ and δ₂ receptor subtypes.[1] At higher concentrations, it may also exhibit agonist activity at κ-opioid receptors.[1][3]

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of naltriben for various opioid receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Radioligand | Cell System/Tissue | Ki (nM) | Reference |

| δ-Opioid Receptor | [³H]Naltrindole | Mouse brain | - | |

| δ-Opioid Receptor | [³H]diprenorphine | CHO-K1 cells expressing human DOR | See comments | |

| μ-Opioid Receptor | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | |

| κ-Opioid Receptor | [³H]diprenorphine (in the presence of DAMGO and DPDPE) | Rat cortex membranes | 82.75 ± 6.32 |

Note: One study noted that (E)-7-Benzylidenenaltrexone (BNTX), a selective δ₁-opioid receptor antagonist, was 9.6- to 12.9-fold less potent than naltriben at inhibiting [³H]naltriben binding, suggesting naltriben's higher affinity for the δ₂ subtype.

Signaling Pathways

As an antagonist, naltriben blocks the canonical G protein-coupled signaling cascade initiated by endogenous or exogenous δ-opioid receptor agonists. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels. The interaction of naltriben with the δ-opioid receptor can also influence downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, although this is more extensively studied in the context of its TRPM7 activity. Recent studies have also highlighted the role of a sodium ion in the δ-opioid receptor's core in mediating allosteric control of receptor function and signaling.

References

Naltriben Mesylate: A Technical Guide to its Delta-Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben mesylate is a highly selective antagonist for the delta-opioid receptor (δ-OR), playing a crucial role in the pharmacological dissection of the opioid system. Its preference for the δ-OR over the mu (μ-OR) and kappa (κ-OR) opioid receptors has made it an invaluable tool in neuroscience research and a lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of Naltriben's selectivity, presenting quantitative binding affinity and functional data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction

The opioid system, comprising the μ, δ, and κ receptors, is a primary target for pain management. However, the therapeutic utility of non-selective opioid agonists is often limited by adverse effects such as respiratory depression, tolerance, and addiction, which are primarily mediated by the μ-OR. The δ-OR has emerged as a promising alternative target for analgesia with a potentially more favorable side-effect profile. Naltriben, a derivative of the non-selective opioid antagonist naltrexone, has been instrumental in characterizing the physiological and pathological roles of the δ-OR. Its high affinity and selectivity for the δ-OR, particularly the δ₂ subtype, have been demonstrated in numerous in vitro and in vivo studies.[1][2] This guide synthesizes the current understanding of Naltriben's interaction with opioid receptors, providing a comprehensive resource for researchers in the field.

Receptor Binding Affinity

The selectivity of this compound is quantified by its binding affinity (Ki) for the different opioid receptor subtypes. Radioligand binding assays are employed to determine these values, where Naltriben competes with a radiolabeled ligand for binding to the receptor. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor | Ki (nM) | Species/Tissue | Reference |

| Naltriben | δ-Opioid | ~0.1 - 1 | Various | [Implied from high selectivity statements] |

| Naltriben | μ-Opioid | 19.79 ± 1.12 | Rat Cerebral Cortex | [3] |

| Naltriben | κ-Opioid | 82.75 ± 6.32 | Rat Cerebral Cortex | [3] |

Note: A specific Ki value for Naltriben at the delta-opioid receptor from a head-to-head comparative study with mu and kappa receptors in the same tissue preparation was not available in the searched literature. The value provided is an approximation based on numerous reports of its high selectivity.

The data clearly demonstrates Naltriben's pronounced selectivity for the δ-OR over both μ-OR and κ-OR.

Functional Activity

Functional assays are critical to characterize the pharmacological action of a ligand at its receptor. For Naltriben, these assays confirm its antagonist activity at the δ-OR and reveal a more complex interaction with other opioid receptors at higher concentrations.

| Assay Type | Receptor | Naltriben Activity | Parameter (Value) | Reference |

| Various Functional Assays | δ-Opioid | Antagonist | IC50 not specified | [2] |

| Norepinephrine Release | κ-Opioid | Agonist (at high doses) | EC50 not specified | |

| DAMGO-stimulated [³⁵S]GTPγS binding | μ-Opioid | Noncompetitive Antagonist | IC50 not specified |

Note: While the qualitative functional activity of Naltriben is well-documented, specific IC50 and EC50 values from the searched literature were not available.

Signaling Pathways

Activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent (β-arrestin mediated) pathways.

G-Protein Dependent Signaling

Upon agonist binding, the δ-OR couples to inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

Caption: G-protein dependent signaling cascade of the δ-opioid receptor.

β-Arrestin Mediated Signaling

Prolonged agonist exposure can lead to the phosphorylation of the δ-OR by G-protein coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from G-proteins (desensitization) and can initiate a separate wave of signaling, as well as receptor internalization.

Caption: β-arrestin mediated signaling and regulation of the δ-opioid receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cultured cells or animal brain tissue through homogenization and differential centrifugation.

-

Assay Incubation: In a multi-well plate, a fixed concentration of a selective radioligand (e.g., [³H]DPDPE for δ-OR) is incubated with the cell membranes in the presence of varying concentrations of Naltriben. Total binding is determined in the absence of any competitor, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled universal opioid ligand.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Naltriben that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation. It is used to determine the potency (EC50) and efficacy of agonists and the inhibitory constant (IC50) of antagonists.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.

-

Assay Incubation: Membranes are incubated in a buffer containing GDP, the test compound (e.g., Naltriben in the presence of a δ-OR agonist), and [³⁵S]GTPγS. Agonist stimulation promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: For antagonists like Naltriben, the IC50 value is determined by measuring the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.

cAMP Inhibition Assay

This functional assay measures the downstream consequence of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Workflow for a cAMP inhibition assay.

Methodology:

-

Cell Culture: Whole cells expressing the δ-opioid receptor are cultured in multi-well plates.

-

Cell Treatment: Cells are pre-treated with the test compound (Naltriben) before being stimulated with a δ-OR agonist in the presence of forskolin, an adenylyl cyclase activator.

-

Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or radioimmunoassay.

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured. For an antagonist like Naltriben, its ability to reverse the agonist-induced inhibition is quantified to determine its IC50.

Conclusion

This compound remains a cornerstone in opioid research due to its high selectivity for the delta-opioid receptor. The quantitative data from binding and functional assays unequivocally establish its preference for the δ-OR, with significantly lower affinity for μ- and κ-ORs. Understanding its pharmacological profile through the detailed experimental protocols and signaling pathways outlined in this guide is essential for its effective use in elucidating the complex roles of the δ-opioid system and for the rational design of novel δ-OR targeted therapeutics with improved clinical outcomes. Further research to obtain a complete set of comparative quantitative data for Naltriben's binding and functional activities at all three opioid receptors within single, comprehensive studies would be of great value to the field.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its Function as a δ2-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben mesylate is a highly selective and potent antagonist of the δ₂-opioid receptor subtype. This technical guide provides an in-depth overview of its pharmacological properties, experimental applications, and the signaling pathways it modulates. Naltriben's utility in distinguishing between δ-opioid receptor subtypes has made it an invaluable tool in opioid research. This document details its binding affinity, selectivity, and functional effects, supported by comprehensive tables of quantitative data and detailed experimental protocols. Furthermore, this guide visualizes the complex signaling cascades and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

Naltriben is a non-peptide antagonist that exhibits high affinity and selectivity for the δ-opioid receptor (DOR). It is a derivative of the general opioid antagonist naltrexone and has been instrumental in the characterization of δ-opioid receptor subtypes, namely δ₁ and δ₂. Naltriben displays a preference for the δ₂ subtype, making it a critical pharmacological tool for elucidating the distinct physiological roles of these receptors. Beyond its well-established role as a δ₂-opioid receptor antagonist, naltriben has also been identified as an activator of the TRPM7 channel, adding another dimension to its pharmacological profile. At higher concentrations, it may also exhibit agonist activity at κ-opioid receptors.[1] This guide focuses on its primary and most characterized function as a δ₂-opioid receptor antagonist.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and selectivity of naltriben for various opioid receptors.

Table 1: Binding Affinity of Naltriben at Opioid Receptors

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue Source | Reference |

| µ-opioid | Naltriben | 19.79 ± 1.12 | Rat | Cerebral Cortex Membranes | [2] |

| κ-opioid | Naltriben | 82.75 ± 6.32 | Rat | Cerebral Cortex Membranes | [2] |

Note: The Kᵢ value for the κ-opioid receptor was determined in the presence of DAMGO and DPDPE to block µ and δ receptors, respectively.

Table 2: Selectivity Profile of Naltriben

| Receptor Comparison | Selectivity Ratio (Kᵢ ratio) |

| µ / δ₂ | Data for δ₂ Kᵢ is not readily available, however, naltriben is widely characterized as a potent and selective δ₂ antagonist. |

| κ / δ₂ | Data for δ₂ Kᵢ is not readily available, however, naltriben is widely characterized as a potent and selective δ₂ antagonist. |

| µ / κ | ~4.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Kᵢ) of naltriben for opioid receptors.

Objective: To determine the concentration of naltriben that inhibits the binding of a specific radioligand to the receptor of interest by 50% (IC₅₀), from which the Kᵢ can be calculated.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from rat brain tissue or cultured cells).

-

Radioligand with high affinity for the target receptor (e.g., [³H]diprenorphine for general opioid receptor binding, or a subtype-selective radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kₔ, and the different concentrations of naltriben.

-

For determining non-specific binding, a high concentration of a non-labeled universal opioid ligand (e.g., naloxone) is used instead of naltriben.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Figure 1: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a ligand to modulate G-protein activation. As an antagonist, naltriben will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the potency of naltriben in antagonizing the activation of G-proteins by a δ-opioid receptor agonist.

Materials:

-

Cell membranes expressing the δ₂-opioid receptor.

-

A δ-opioid receptor agonist (e.g., deltorphin II).

-

This compound.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Pre-incubate the cell membranes with various concentrations of naltriben.

-

Add a fixed concentration of the δ-opioid agonist to stimulate the receptors.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

The data is analyzed to determine the concentration of naltriben that inhibits the agonist-stimulated [³⁵S]GTPγS binding by 50% (IC₅₀).

Figure 2: [³⁵S]GTPγS Binding Assay Workflow.

cAMP Accumulation Assay

This is another functional assay to assess the antagonistic activity of naltriben on the Gi/o-coupled δ₂-opioid receptor.

Objective: To measure the ability of naltriben to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels.

Materials:

-

Whole cells expressing the δ₂-opioid receptor.

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

A δ-opioid receptor agonist.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of naltriben.

-

Add the δ-opioid agonist.

-

Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

The antagonistic effect of naltriben is observed as a restoration of cAMP levels towards those seen with forskolin alone.

Signaling Pathways

Naltriben, as a δ₂-opioid receptor antagonist, blocks the downstream signaling cascades initiated by the binding of an agonist to this G-protein coupled receptor (GPCR). The δ₂-opioid receptor is primarily coupled to inhibitory G-proteins (Gi/o).

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.

In specific cell types, such as cardiomyocytes, activation of the δ₂-opioid receptor has been shown to engage a cardioprotective signaling pathway involving protein kinase C delta (PKCδ), extracellular signal-regulated kinase 1/2 (ERK1/2), phosphoinositide 3-kinase (PI3K), and protein kinase G (PKG). The end-effectors of this pathway are believed to be the sarcolemmal ATP-sensitive potassium (sarcKATP) channels and the mitochondrial permeability transition pore (mPTP).

Furthermore, δ-opioid receptor signaling can involve the phospholipase A₂ (PLA₂) pathway, leading to the production of arachidonic acid (AA), which is then metabolized by 12-lipoxygenase (12-LOX) to mediate effects such as the inhibition of GABA release.

Figure 3: δ₂-Opioid Receptor Signaling Pathways Modulated by Naltriben.

Conclusion

This compound remains a cornerstone in the pharmacological toolbox for opioid research. Its high selectivity for the δ₂-opioid receptor has been pivotal in dissecting the specific roles of δ-opioid receptor subtypes in a multitude of physiological processes, from analgesia to cardiac function. This guide has provided a comprehensive overview of its quantitative pharmacology, detailed experimental protocols for its characterization, and a visualization of the intricate signaling pathways it modulates. A thorough understanding of naltriben's mechanism of action is essential for researchers and drug development professionals seeking to design novel therapeutics targeting the δ-opioid system with improved efficacy and side-effect profiles. Further research to elucidate the full spectrum of its off-target effects, such as TRPM7 activation, will continue to refine our understanding of this important pharmacological agent.

References

Naltriben Mesylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Naltriben mesylate, a potent and selective δ-opioid receptor antagonist. It details the compound's structure, chemical and pharmacological properties, and its known signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.

Chemical Structure and Properties

This compound is the methanesulfonate salt of Naltriben. It is a derivative of the opioid antagonist naltrexone and is structurally related to naltrindole.

Chemical Names: 17-(Cyclopropylmethyl)-6,7-didehydro-3,14β-dihydroxy-4,5α-epoxy-6,7-2',3'-benzo[b]furanomorphinan mesylate; Naltriben methanesulfonate; Naltrindole benzofuran mesylate.[1]

IUPAC Name: (1S,2S,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.0¹﹐¹³.0²﹐²¹.0⁴﹐¹².0⁵﹐¹⁰.0¹⁹﹐²⁵]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid.[1]

Structure:

-

Naltriben (Parent Compound):

-

Molecular Formula: C₂₆H₂₅NO₄

-

Molecular Weight: 415.49 g/mol

-

-

This compound:

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 122517-78-6 | [2] |

| Molecular Formula | C₂₆H₂₅NO₄ · CH₄O₃S | |

| Molecular Weight | 511.59 g/mol | |

| Appearance | Off-white solid | |

| Solubility | Soluble in DMSO (up to 50 mM with gentle warming; 14 mg/mL at ~60°C) | |

| Purity | ≥98% (by HPLC) | |

| Storage Conditions | Desiccate at room temperature or store at -20°C for long-term | |

| Melting Point | Not reported | |

| pKa | Not reported |

Pharmacological Properties

Naltriben is a highly potent and selective antagonist for the δ-opioid receptor (DOR), with a particular preference for the δ₂ subtype. Its high affinity and selectivity make it a critical tool for differentiating between opioid receptor subtypes in pharmacological studies. In addition to its primary activity, Naltriben also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.

Opioid Receptor Binding Affinity

The antagonist properties of this compound are defined by its binding affinities (Ki) for the three main opioid receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Source(s) |

| δ-Opioid | 0.013 nM | |

| μ-Opioid | 19 nM | |

| κ-Opioid | 152 nM |

These values demonstrate a selectivity of approximately 1,460-fold for δ- over μ-receptors and 11,690-fold for δ- over κ-receptors.

TRPM7 Channel Activation

Naltriben has been identified as an activator of the TRPM7 channel, a non-selective cation channel involved in cellular magnesium homeostasis and other physiological processes.

| Target | Activity | Value (EC₅₀) | Source(s) |

| TRPM7 | Activation | 20.7 µM |

Signaling Pathways

This compound's biological effects are mediated through at least two distinct signaling pathways: antagonism of the δ-opioid receptor and activation of the TRPM7 channel.

δ-Opioid Receptor Antagonism

As a DOR antagonist, Naltriben blocks the canonical G-protein coupled receptor signaling cascade initiated by endogenous or exogenous DOR agonists. This pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.

TRPM7 Activation and Downstream Effects

Naltriben's activation of the TRPM7 channel leads to cation influx (primarily Ca²⁺ and Mg²⁺), which can trigger downstream signaling cascades, including the MAPK/ERK pathway. This has been particularly studied in the context of glioblastoma cell migration.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific binding assays of this compound are not fully available in publicly accessible literature. The following sections provide representative methodologies based on common laboratory practices for similar compounds and assays.

Synthesis of Naltriben

Disclaimer: A specific, detailed protocol for the synthesis of Naltriben is not publicly available. The following is a generalized representation based on the synthesis of related naltrindole analogues, which typically involves the Fischer indole synthesis.

The synthesis likely proceeds from naltrexone, reacting it with a substituted phenylhydrazine under acidic conditions to form the fused indole ring system characteristic of Naltriben.

Radioligand Competition Binding Assay (Representative Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of this compound for opioid receptors using a competition binding assay.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the opioid receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

2. Competition Binding Assay:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled universal opioid ligand like naloxone (for non-specific binding).

-

50 µL of various concentrations of this compound (the competitor).

-

50 µL of a specific radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors) at a fixed concentration near its Kd value.

-

100 µL of the prepared membrane homogenate (typically 50-120 µg of protein).

-

-

Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 25-30°C) with gentle agitation to reach equilibrium.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis (Representative Protocol)

This protocol provides a general framework for assessing the purity of this compound. Specific parameters would require experimental optimization.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% trifluoroacetic acid or formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan; likely in the 220-280 nm range.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

2. Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., DMSO or the mobile phase) to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Run:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Run the gradient elution program to separate this compound from any impurities.

-

Monitor the elution profile at the predetermined wavelength.

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, confirmed with a reference standard if available.

-

Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram. The formula is: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .

References

Naltriben Mesylate and TRPM7 Channel Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel by naltriben mesylate. Naltriben, a δ-opioid antagonist, has been identified as a selective positive gating modulator of TRPM7, making it a valuable tool for studying the channel's physiological and pathological roles.[1] This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular and cellular mechanisms.

Core Mechanism of Action

TRPM7 is a unique bifunctional protein, acting as both a cation channel and a serine/threonine kinase.[2][3][4] It is a crucial regulator of cellular Mg²⁺ homeostasis, motility, and proliferation.[2] Naltriben activates TRPM7 currents reversibly, even in the presence of physiological intracellular Mg²⁺ and under low PIP₂ conditions, which typically inhibit channel activity. Mutagenesis studies suggest that the binding site for naltriben is likely located within or near the TRP domain of the channel, leading to a conformational change that favors the open state. This activation results in an influx of divalent cations, primarily Ca²⁺ and Mg²⁺, which triggers downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on naltriben's effect on the TRPM7 channel.

Table 1: Pharmacological Profile of Naltriben on TRPM7

| Parameter | Value | Cell Type | Assay Method | Selectivity | Reference |

| EC₅₀ | ~20 µM | HEK293 cells overexpressing TRPM7 | Ca²⁺ imaging-based assay | At 50 µM, no effect on TRPM2, TRPM8, TRPV1 |

Table 2: Electrophysiological Effects of Naltriben on Endogenous TRPM7 in U87 Glioblastoma Cells

| Parameter | Condition | Value (pA/pF) | Statistical Significance | Reference |

| Outward Current Density at +100 mV | Baseline | 9.7 ± 2.4 | N/A | |

| After Naltriben Application | 31.3 ± 4.9 | p < 0.001 |

Table 3: Cellular Effects of Naltriben-Mediated TRPM7 Activation in U87 Glioblastoma Cells

| Cellular Process | Observation | Downstream Molecular Effect | Reference |

| Cell Viability & Proliferation | No significant change | N/A | |

| Cell Migration | Significantly enhanced | Upregulation of MAPK/ERK signaling | |

| Cell Invasion | Significantly enhanced | Increased MMP-2 protein expression | |

| PI3K/Akt Signaling | No significant change | N/A |

Signaling and Experimental Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved in studying naltriben's effects on TRPM7.

Signaling Pathway of Naltriben-Induced TRPM7 Activation

This diagram outlines the molecular cascade initiated by naltriben, leading to specific cellular responses in glioblastoma cells.

General Experimental Workflow

This diagram illustrates a typical workflow for investigating the functional consequences of TRPM7 activation by naltriben in a cell line.

Logical Relationship in Naltriben's Mechanism

This diagram shows the logical progression from molecular interaction to the observed electrophysiological effect.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of naltriben on TRPM7.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure endogenous TRPM7-like currents in response to naltriben.

-

Cell Preparation: Cells (e.g., U87 or TRPM7-expressing HEK293) are cultured on glass coverslips.

-

Recording: The whole-cell configuration is established using a patch-clamp amplifier (e.g., HEKA EPC9). Currents are typically elicited by applying voltage ramps, for instance, from -100 mV to +100 mV over 50 ms.

-

Solutions:

-

Internal (Pipette) Solution: To maximize TRPM7 currents, the internal solution is often Mg²⁺-free, containing components like Cs-glutamate, CsCl, HEPES, and EGTA or EDTA to chelate any free Mg²⁺.

-

External (Bath) Solution: A standard extracellular solution containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES. Naltriben is added to this solution at the desired concentration and perfused over the cell.

-

-

Data Analysis: The outward current amplitude at a positive potential (e.g., +80 mV or +100 mV) is measured before, during, and after naltriben application. Current density (pA/pF) is calculated by normalizing the current to the cell capacitance.

Fura-2 Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following TRPM7 activation.

-

Cell Preparation: Cells are grown on coverslips and loaded with the ratiometric calcium indicator Fura-2 AM.

-

Imaging: Cells are alternately excited at 340 nm and 380 nm, and the emission is captured at 510 nm using an inverted microscope equipped for fluorescence imaging.

-

Procedure: A baseline [Ca²⁺]i is recorded, after which the naltriben-containing external solution is perfused onto the cells. The ratio of fluorescence intensities (F340/F380) is monitored over time.

-

Data Analysis: The F340/F380 ratio is converted to [Ca²⁺]i. A robust and sustained increase in this ratio after naltriben application indicates Ca²⁺ influx through activated TRPM7 channels.

Cell Migration (Scratch/Wound Healing Assay)

-

Objective: To assess the effect of naltriben on the migratory capacity of cells.

-

Procedure:

-

Cells are grown to a confluent monolayer in a multi-well plate.

-

A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

The cells are washed to remove debris and then incubated with media containing either naltriben or a vehicle control.

-

Images of the scratch are taken at time zero and at subsequent time points (e.g., 24 hours).

-

-

Data Analysis: The area of the gap is measured over time. A faster closure of the gap in the naltriben-treated group compared to the control indicates enhanced cell migration.

Western Immunoblotting

-

Objective: To quantify changes in the expression or activation (phosphorylation) of specific proteins in downstream signaling pathways.

-

Procedure:

-

Cells are treated with naltriben or vehicle for a specified duration.

-

Cells are lysed, and total protein is extracted and quantified.

-

Proteins are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., p-ERK1/2, total ERK1/2, MMP-2, Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine activation status.

References

- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Characterization of Naltriben Mesylate

Introduction

Naltriben is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a particular selectivity for the δ₂ subtype.[1][2][3] It is a valuable pharmacological tool for investigating the physiological and pathological roles of δ-opioid receptors, which are involved in processes such as analgesia, mood regulation, and addiction.[3][4] In addition to its primary activity as a δ-opioid receptor antagonist, naltriben has also been identified as an activator of the TRPM7 (Transient Receptor Potential Melastatin 7) channel and may exhibit agonist activity at kappa-opioid receptors at higher concentrations.

This document provides detailed protocols for the in vitro evaluation of naltriben mesylate using common experimental assays: radioligand binding assays to determine receptor affinity, functional assays to assess its antagonist activity on signal transduction (cAMP), and cell viability assays to evaluate potential cytotoxic effects.

Quantitative Data Summary

The following table summarizes the reported in vitro binding affinity and functional potency of naltriben.

| Assay Type | Receptor/Target | Cell Line/Tissue | Radioligand | Parameter | Value | Reference |

| Radioligand Binding | μ-opioid | Rat Cortex Membranes | [³H]DAMGO | Kᵢ | 19.79 ± 1.12 nM | |

| Radioligand Binding | κ₂-opioid | Rat Cortex Membranes | [³H]diprenorphine | Kᵢ | 82.75 ± 6.32 nM | |

| GTP Gᵢ Binding Assay | δ-opioid | CHO-DOR cells | - | IC₅₀ | 9.3 nM | |

| cAMP Gᵢ HTRF Assay | δ-opioid | CHO-DOR cells | - | IC₅₀ | 14 nM |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the δ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

a. Materials and Reagents

-

Cell Membranes: Membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A tritiated δ-opioid receptor ligand, such as [³H]-Naltrindole.

-

Test Compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

b. Experimental Procedure

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand at a concentration near its Kᴅ, and 50 µL of the this compound dilution.

-

For total binding wells, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.

-

Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

c. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gᵢ-coupled receptor activation.

a. Materials and Reagents

-

Cell Line: A cell line stably expressing the δ-opioid receptor (e.g., CHO-DOR).

-

δ-Opioid Agonist: A known agonist such as SNC80 or [D-Pen², D-Pen⁵]enkephalin (DPDPE).

-

Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and cAMP production).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP Detection Kit: A kit based on HTRF, AlphaScreen, or ELISA technology.

b. Experimental Procedure

-

Culture the cells in 96-well or 384-well plates until they reach the desired confluency.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Aspirate the culture medium and pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.

-

Add the δ-opioid agonist (at a concentration that gives ~80% of its maximal effect, e.g., EC₈₀) along with forskolin to all wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

c. Data Analysis

-

Generate a standard curve if required by the kit.

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of naltriben that restores the agonist-inhibited cAMP level by 50%.

-

Perform non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability and proliferation. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

a. Materials and Reagents

-

Cell Line: U87 glioblastoma cells or another relevant cell line.

-

Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

-

Test Compound: this compound.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

-

Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

b. Experimental Procedure

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/mL and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 75, 100 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10-20 µL of the MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

c. Data Analysis

-

Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine any dose-dependent effects on cell viability.

Visualizations

Caption: δ-Opioid receptor signaling pathway and the inhibitory action of naltriben.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naltriben - Wikipedia [en.wikipedia.org]

- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

Naltriben Mesylate for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben mesylate is a highly selective delta-opioid receptor (DOR) antagonist widely utilized in preclinical research to investigate the role of this receptor system in various physiological and pathological processes. Its utility extends to studies on pain modulation, neuropsychiatric disorders such as anxiety and depression, and other central nervous system functions. Beyond its canonical role as a DOR antagonist, naltriben has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, implicating it in downstream signaling cascades involving the MAPK/ERK pathway.

These application notes provide a comprehensive overview of this compound dosage, administration, and relevant signaling pathways for in vivo mouse studies, supported by detailed experimental protocols.

Data Presentation: this compound Dosage in Mice

The following table summarizes the dosages of naltriben and structurally related compounds used in in vivo mouse studies. It is crucial to note that the optimal dose can vary depending on the specific research question, mouse strain, and experimental paradigm.

| Compound | Dosage Range | Administration Route | Vehicle | Study Type | Reference |

| Naltriben | Not specified | Intravenous (i.v.) | Not specified | Receptor Binding | [1] |

| Naltrindole-derived ligands | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 0.9% w/v Saline | Anxiety & Depression | [2] |

| Naltrindole | 3.2 mg/kg | Not specified | Not specified | Antagonist Activity |

Experimental Protocols

Preparation of this compound for Injection

Objective: To prepare a stock solution of this compound for in vivo administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add a minimal amount of DMSO to dissolve the powder completely. Vortex gently to ensure full dissolution.

-

For intraperitoneal or subcutaneous injections, the DMSO stock solution can be further diluted with sterile 0.9% saline to the final desired concentration. It is recommended to keep the final DMSO concentration low to avoid potential solvent-induced effects.

-

For intravenous injections, ensure the final solution is sterile and free of particulates. The use of a vehicle with low potential for precipitation upon injection is critical.

Administration of this compound to Mice

Objective: To administer this compound to mice via intraperitoneal, subcutaneous, or intravenous routes.

a) Intraperitoneal (i.p.) Injection:

-

Restrain the mouse appropriately.

-

Locate the lower right or left quadrant of the abdomen.

-

Insert the needle at a 10-20 degree angle, bevel up.

-

Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

-

Inject the solution slowly.

b) Subcutaneous (s.c.) Injection:

-

Gently lift the loose skin over the back of the neck or flank to form a tent.

-

Insert the needle into the base of the tented skin.

-

Aspirate briefly to check for blood.

-

Inject the solution to form a small bleb under the skin.

c) Intravenous (i.v.) Injection (Tail Vein):

-

Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

-

Place the mouse in a suitable restrainer.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Successful entry is often indicated by a flash of blood in the needle hub.

-

Inject the solution slowly and observe for any swelling which would indicate a miss.

Behavioral Testing: Elevated Plus Maze (for Anxiety)

Objective: To assess anxiety-like behavior in mice following this compound administration. This protocol is based on studies using related naltrindole compounds[2].

Procedure:

-

Administer this compound or vehicle to the mice at the desired dose and route.

-

Allow for a suitable pre-treatment time for the compound to take effect (typically 30-60 minutes).

-

Place the mouse in the center of the elevated plus maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open and closed arms and the number of entries into each.

-

An anxiogenic effect is indicated by a decrease in the time spent and entries into the open arms.

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Antagonist Signaling Pathway

This compound acts as a competitive antagonist at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR) typically linked to inhibitory G-proteins (Gi/o). Antagonist binding prevents the downstream signaling cascade normally initiated by endogenous or exogenous agonists.

Caption: Naltriben blocks agonist binding to the delta-opioid receptor.

Naltriben-Induced TRPM7 Signaling Pathway

In addition to its effects on the delta-opioid receptor, naltriben can activate TRPM7 channels, leading to an influx of calcium and subsequent activation of the MAPK/ERK signaling pathway.

Caption: Naltriben activates TRPM7, leading to MAPK/ERK signaling.

Experimental Workflow for In Vivo Mouse Studies

The following diagram outlines a typical workflow for an in vivo mouse study investigating the effects of this compound.

Caption: A typical workflow for in vivo mouse studies with naltriben.

References

Application Notes and Protocols for Naltriben Mesylate in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Naltriben mesylate, a potent and selective δ₂-opioid receptor antagonist, in radioligand binding assays. This document outlines the principles, protocols, and data interpretation for characterizing the binding of ligands to the δ-opioid receptor.

Introduction to this compound

Naltriben is a highly selective antagonist for the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1] This selectivity makes it an invaluable tool in neuroscience research and drug discovery for differentiating between δ-opioid receptor subtypes (δ₁ and δ₂) and for studying their respective physiological roles.[1][2] In radioligand binding assays, the tritiated form, [³H]Naltriben, can be used to label δ-opioid receptors, or unlabeled this compound can be used as a competitor to determine the binding affinity of novel compounds.

Principle of the Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to measure the interaction of a ligand with its receptor.[3][4] The assay involves incubating a biological sample containing the receptor of interest (e.g., cell membranes, tissue homogenates) with a radiolabeled ligand (the "radioligand"). The amount of radioligand bound to the receptor is then quantified.

There are three main types of radioligand binding assays:

-

Saturation Assays: These are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the sample with increasing concentrations of the radioligand.

-

Competition (or Inhibition) Assays: These assays measure the affinity of an unlabeled compound for the receptor by its ability to compete with and displace the binding of a fixed concentration of radioligand. The output of this assay is the IC₅₀ value, which can be converted to a Ki (inhibition constant).

-

Kinetic Assays: These experiments measure the rate of association and dissociation of a radioligand with its receptor.

This document will focus on the application of this compound in competition binding assays to determine the affinity of test compounds for the δ-opioid receptor.

Quantitative Data: Binding Profile of Naltriben

The following table summarizes the binding affinity of Naltriben for various opioid receptors, demonstrating its selectivity for the δ-opioid receptor.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue/Cell Line | Reference |

| δ-Opioid Receptor | Naltriben | 0.1 - 1.0 | Mouse | Brain | |

| μ-Opioid Receptor | Naltriben | 19.79 ± 1.12 | Rat | Cerebral Cortex | |

| κ-Opioid Receptor | Naltriben | 82.75 ± 6.32 | Rat | Cerebral Cortex |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

Materials and Reagents

-

This compound: For use as a competitor.

-

Radioligand: e.g., [³H]Naltrindole or [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin) for labeling δ-opioid receptors.

-

Receptor Source: Membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat or mouse cortex or striatum).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Ligand for Non-specific Binding: A high concentration of a non-radiolabeled ligand that binds to the receptor of interest (e.g., 10 µM Naloxone).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Membrane Preparation from Brain Tissue

-

Euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, striatum) on ice.

-

Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a desired protein concentration (typically 50-120 µg of protein per assay tube).

-

Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

-

Store membrane preparations at -80°C until use.

Competition Radioligand Binding Assay Protocol

-

Prepare serial dilutions of this compound or the test compound in binding buffer.

-

In a 96-well plate or individual tubes, add the following components in a final volume of 250-500 µL:

-

Total Binding: Receptor preparation, radioligand (at a concentration close to its Kd), and binding buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).

-

Competitor Binding: Receptor preparation, radioligand, and varying concentrations of this compound or the test compound.

-

-

Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Signaling Pathway

The δ-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Caption: δ-Opioid receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps in a competition radioligand binding assay.

Caption: Competition radioligand binding assay workflow.

References

Application Notes and Protocols: Naltriben Mesylate for Studying Glioblastoma Cell Migration

Audience: Researchers, scientists, and drug development professionals.

Introduction: Naltriben mesylate is a selective δ2-opioid receptor antagonist that has been identified as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1] In the context of glioblastoma (GBM), the most aggressive primary brain tumor, aberrant TRPM7 expression has been linked to tumor progression.[2][3] Naltriben has been shown to enhance glioblastoma cell migration and invasion by potentiating TRPM7 activity, leading to increased intracellular Ca2+ influx and activation of downstream signaling pathways.[2][4] These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in the study of glioblastoma cell migration.

Data Presentation

Table 1: Effect of Naltriben on U87 Glioblastoma Cell Viability

| Treatment | Concentration (µM) | Duration (h) | Cell Viability (%) | p-value |

| Vehicle (0.1% DMSO) | - | 24 | 100 | - |

| Naltriben | 25 | 24 | ~85 | < 0.0001 |

| Naltriben | 50 | 24 | ~75 | < 0.0001 |

| Naltriben | 100 | 24 | ~65 | < 0.0001 |

Data adapted from Wong et al., 2017.

Table 2: Effect of Naltriben on U87 Glioblastoma Cell Migration (Wound Healing Assay)

| Treatment | Concentration (µM) | Time (h) | Wound Closure (%) | p-value |

| Vehicle (0.1% DMSO) | - | 4 | 21.2 ± 3.9 | < 0.01 |

| Naltriben | 50 | 4 | ~40 | < 0.01 |

| Vehicle (0.1% DMSO) | - | 8 | 27.7 ± 8.1 | < 0.01 |

| Naltriben | 50 | 8 | ~60 | < 0.01 |

| Vehicle (0.1% DMSO) | - | 12 | 44.3 ± 5.9 | < 0.01 |

| Naltriben | 50 | 12 | ~75 | < 0.01 |

Data adapted from Wong et al., 2017.

Table 3: Effect of Naltriben on U87 Glioblastoma Cell Invasion (Matrigel Invasion Assay)

| Treatment | Concentration (µM) | Duration (h) | Invading Cells (Count) | p-value |

| Vehicle (0.1% DMSO) | - | 12 | 89 ± 3 | < 0.01 |

| Naltriben | 50 | 12 | 127 ± 5 | < 0.01 |

Data adapted from Wong et al., 2017.

Table 4: Effect of Naltriben on Protein Expression in U87 Glioblastoma Cells

| Target Protein | Treatment (50 µM Naltriben, 24h) | Fold Change vs. Control | p-value |

| MMP-2 | Naltriben | ~2.56 | < 0.05 |

| p-ERK1/2 / t-ERK1/2 | Naltriben | Increased | < 0.05 |

| p-Akt / t-Akt | Naltriben | No significant change | > 0.05 |

Data adapted from Wong et al., 2017.

Signaling Pathway

The potentiation of TRPM7 channel activity by Naltriben in U87 glioblastoma cells enhances migration and invasion. This is likely mediated through the upregulation of MMP-2 protein expression and the activation of the MAPK/ERK signaling pathway.

Caption: Naltriben-induced signaling cascade in glioblastoma cells.

Experimental Protocols

Cell Culture

The human glioblastoma cell line U87 is used in these experiments. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Workflow:

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

-

Seed U87 cells in a 6-well plate and grow to confluence.

-

Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Wash with PBS to remove detached cells.

-

Add media containing either vehicle control (0.1% DMSO) or Naltriben (50 µM).

-

Capture images of the scratch at 0, 4, 8, and 12 hours.

-

Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Matrigel Invasion Assay

This assay is used to evaluate the invasive potential of glioblastoma cells.

Workflow:

Caption: Workflow for the Matrigel invasion assay.

Protocol:

-

Use Corning BioCoat Matrigel invasion chambers with an 8.0 µm pore size.

-

Rehydrate the Matrigel inserts according to the manufacturer's instructions.

-

In the lower chamber, add media containing 10% FBS as a chemoattractant.

-

Seed U87 cells (e.g., 2.5 x 10^4 cells) in serum-free media into the upper chamber.

-

Treat the cells in the upper chamber with either vehicle control (0.1% DMSO) or Naltriben (50 µM).

-

Incubate for 12 hours.

-

Remove non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invading cells under a microscope.

Western Immunoblotting

This technique is used to detect changes in protein expression and signaling pathway activation.

Protocol:

-

Culture U87 cells and treat with Naltriben (50 µM) or vehicle for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-MMP-2, anti-p-ERK1/2, anti-t-ERK1/2, anti-p-Akt, anti-t-Akt, and anti-β-actin) overnight at 4°C.

-